molecular formula C8H8N4OS B14320191 4-amino-2-methylsulfanyl-4aH-pyrido[2,3-d]pyrimidin-7-one

4-amino-2-methylsulfanyl-4aH-pyrido[2,3-d]pyrimidin-7-one

Cat. No.: B14320191
M. Wt: 208.24 g/mol
InChI Key: ULDGMDXDBQDOSA-UHFFFAOYSA-N
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Description

4-amino-2-methylsulfanyl-4aH-pyrido[2,3-d]pyrimidin-7-one is a heterocyclic compound that belongs to the pyridopyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound consists of a pyridine ring fused to a pyrimidine ring, with an amino group at position 4 and a methylsulfanyl group at position 2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-2-methylsulfanyl-4aH-pyrido[2,3-d]pyrimidin-7-one typically involves the cyclization of N-acylated 5-acetyl-4-aminopyrimidines. One common method includes heating 5-acetyl-6-amino-4-methylsulfanyl-2-phenylpyrimidines with sodium methoxide (MeONa) at reflux in butanol (BuOH). This reaction selectively forms pyrido[2,3-d]pyrimidin-7-ones, depending on the nature of the acyl group .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-amino-2-methylsulfanyl-4aH-pyrido[2,3-d]pyrimidin-7-one undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to sulfoxide or sulfone derivatives using oxidizing agents like m-chloroperbenzoic acid.

    Substitution: The amino group at position 4 can be substituted with different functional groups using reagents like benzylamine (BnNH2).

Common Reagents and Conditions

    Oxidation: m-chloroperbenzoic acid is commonly used for oxidizing the methylsulfanyl group.

    Substitution: Benzylamine is used for substituting the amino group after prior oxidation of the methylsulfanyl group.

Major Products

    Oxidation: Sulfoxide and sulfone derivatives.

    Substitution: Benzyl-substituted derivatives.

Scientific Research Applications

4-amino-2-methylsulfanyl-4aH-pyrido[2,3-d]pyrimidin-7-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-amino-2-methylsulfanyl-4aH-pyrido[2,3-d]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been identified as inhibitors of phosphatidylinositol 3-kinase (PI3K) and protein tyrosine kinases . These interactions disrupt cellular signaling pathways, leading to antiproliferative effects.

Comparison with Similar Compounds

Similar Compounds

    4-aminopyrido[2,3-d]pyrimidin-5-one: Identified as a phosphatidylinositol 3-kinase (PI3K) inhibitor.

    2-arylaminopyrido[2,3-d]pyrimidin-7-ones: Includes tyrosine kinase inhibitors like TKI-28.

    2-sulfoxido and 2-sulfonylpyrido[2,3-d]pyrimidin-7-ones: Known to inhibit protein tyrosine kinases.

Uniqueness

4-amino-2-methylsulfanyl-4aH-pyrido[2,3-d]pyrimidin-7-one is unique due to its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications. Its ability to undergo various chemical reactions also makes it a versatile compound for further modifications and applications.

Properties

Molecular Formula

C8H8N4OS

Molecular Weight

208.24 g/mol

IUPAC Name

4-amino-2-methylsulfanyl-4aH-pyrido[2,3-d]pyrimidin-7-one

InChI

InChI=1S/C8H8N4OS/c1-14-8-11-6(9)4-2-3-5(13)10-7(4)12-8/h2-4H,1H3,(H2,9,10,11,12,13)

InChI Key

ULDGMDXDBQDOSA-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC2=NC(=O)C=CC2C(=N1)N

Origin of Product

United States

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